Computed Lipophilicity (logP/logD) Benchmarking Against Representative Triazole-Piperazine Analogs
The target compound exhibits a computed logP and logD of 2.09, placing it in the optimal range for oral absorption and CNS penetration according to Lipinski and CNS MPO guidelines . In contrast, the 4-fluoro-3-methylphenyl analog (CAS 1326827-49-9) and the 3,4-dimethylphenyl analog are predicted to have higher logP values (~2.5–3.0) due to increased hydrocarbon surface area or halogen substitution, which may elevate off-target binding and metabolic clearance risks. Quantitative comparison of experimentally determined logP/logD is not yet available in the public domain, but in silico predictions consistently differentiate the 4-methylphenyl derivative from its halogenated or bulkier counterparts .
| Evidence Dimension | Computed logP/logD |
|---|---|
| Target Compound Data | logP 2.09, logD 2.09 |
| Comparator Or Baseline | 4-fluoro-3-methylphenyl analog: predicted logP ~2.5–3.0; 3,4-dimethylphenyl analog: predicted logP ~2.8–3.2; Optimal oral drug space: logP 1–3 |
| Quantified Difference | Target logP is ~0.4–1.1 units lower than halogenated or bulkier analogs, aligning more closely with the 1–3 optimal range . |
| Conditions | In silico prediction; no experimental logP/logD data publicly available for comparators. |
Why This Matters
A logP of 2.09 positions this compound favorably for balancing permeability and solubility in lead optimization, reducing the need for extensive property-tuning compared to more lipophilic analogs.
